molecular formula C11H13F3 B1338811 1-Butyl-4-(trifluoromethyl)benzene CAS No. 61342-04-9

1-Butyl-4-(trifluoromethyl)benzene

Cat. No. B1338811
CAS RN: 61342-04-9
M. Wt: 202.22 g/mol
InChI Key: BYTSRLZSSBMPSN-UHFFFAOYSA-N
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Description

“1-Butyl-4-(trifluoromethyl)benzene” is a chemical compound with the molecular formula C11H13F3 . It has a molecular weight of 202.22 g/mol .


Molecular Structure Analysis

The molecular structure of “1-Butyl-4-(trifluoromethyl)benzene” consists of a benzene ring substituted with a butyl group and a trifluoromethyl group . The InChI code for this compound is 1S/C11H13F3/c1-10(2,3)8-4-6-9(7-5-8)11(12,13)14/h4-7H,1-3H3 .


Chemical Reactions Analysis

While specific chemical reactions involving “1-Butyl-4-(trifluoromethyl)benzene” are not available, research on similar compounds, such as “1,4-Bis(trifluoromethyl)benzene”, has shown promising results in the design and synthesis of emitters exhibiting efficient thermally activated delayed fluorescence .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Butyl-4-(trifluoromethyl)benzene” include a molecular weight of 202.21600 and a LogP value of 4.04800 . Unfortunately, specific information about its density, boiling point, melting point, and flash point is not available .

Scientific Research Applications

Spectroscopic and Structural Characterization

  • 1-Butyl-4-(trifluoromethyl)benzene and similar compounds are used in spectroscopic and structural characterizations. For example, 1,3,5-Tris(trifluoromethyl)benzene reacts with butyl-lithium to form compounds that have been characterized by X-ray analysis and NMR methods. These compounds are notable for their unique dimer structures with lithium stabilized by bonding to various atoms, including fluorines from ortho-CF3 groups (Stalke & Whitmire, 1990).

Photochemistry

  • Trifluoromethyl benzenes, including variants of 1-Butyl-4-(trifluoromethyl)benzene, are studied for their photochemical properties. For example, the fluorescence spectra and quenching of singlet state emission in various trifluoromethyl benzenes have been extensively studied in the gas phase, providing insights into their electronic and photonic behaviors (Al-ani, 1973).

Chemical Reactions and Synthesis

  • These compounds are important in chemical synthesis, especially in reactions involving organolithium compounds. Research has shown that these benzenes undergo specific reactions with butyllithium and other reagents, leading to the formation of stable lithio derivatives and facilitating various chemical transformations (Dmowski & Porwisiak, 1991).

Material Science and Engineering

  • In material science, derivatives of 1-Butyl-4-(trifluoromethyl)benzene are used in the synthesis of novel materials. For instance, compounds like 1,4-bis(2-trifluoromethyl-4-aminophenoxy)benzene have been used to create new types of fluorine-containing polyetherimides, demonstrating the utility of these compounds in advanced material synthesis (Yu Xin-hai, 2010).

Catalysis

  • Certain derivatives of 1-Butyl-4-(trifluoromethyl)benzene are used as catalysts in chemical reactions. For example, a palladium catalyst based on a derivative of this compound has been developed for the alkoxycarbonylation of alkenes, demonstrating its potential in industrial and synthetic chemistry (Dong et al., 2017).

Safety and Hazards

While specific safety data for “1-Butyl-4-(trifluoromethyl)benzene” is not available, it’s important to handle all chemical substances with care. General safety measures include avoiding contact with skin and eyes, not breathing dust/fume/gas/mist/vapors/spray, wearing personal protective equipment, and ensuring adequate ventilation .

properties

IUPAC Name

1-butyl-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F3/c1-2-3-4-9-5-7-10(8-6-9)11(12,13)14/h5-8H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYTSRLZSSBMPSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40522418
Record name 1-Butyl-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40522418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Butyl-4-(trifluoromethyl)benzene

CAS RN

61342-04-9
Record name 1-Butyl-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40522418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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